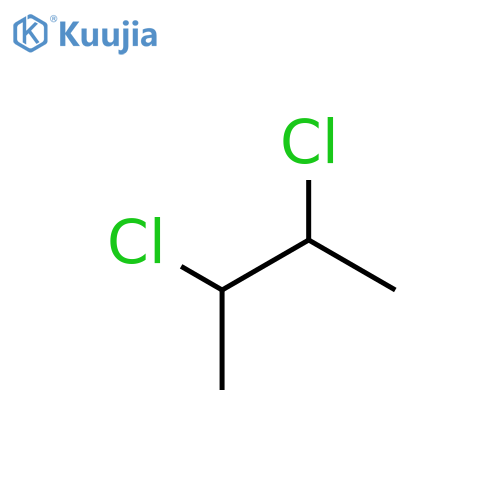Cas no 7581-97-7 (2,3-Dichlorobutane)

2,3-Dichlorobutane structure
2,3-Dichlorobutane 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichlorobutane
- 2,3-Dichlorobutane,mixture of dl and meso
- 2,3-Dichlorobutane- dl + meso
- D0350
- NCGC00258221-01
- 2,3-Dichloro-butane
- NCGC00248791-01
- Butane, 2,3-dichloro-, meso-
- CHEMBL346986
- Tox21_200667
- SCHEMBL1153473
- Butane, 2,3-dichloro-
- 2,3-Dichlorobutane #
- DTXSID8021565
- AKOS025295721
- InChI=1/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H
- MFCD00000866
- meso-2,3-Dichlorobutane
- DTXCID901565
- FT-0609564
- CAS-7581-97-7
- NS00021347
- SY049067
- Butane, 2,3-dichloro-, (R*,S*)-
- BS-53104
- 4028-56-2
- EINECS 231-486-4
- D89633
- 2 pound not3-Dichlorobutane
- 7581-97-7
- RMISVOPUIFJTEO-UHFFFAOYSA-N
-
- MDL: D155309
- インチ: InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3
- InChIKey: RMISVOPUIFJTEO-UHFFFAOYSA-N
- ほほえんだ: CC(C(C)Cl)Cl
計算された属性
- せいみつぶんしりょう: 126.00000
- どういたいしつりょう: 126.000306
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 30.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色淡黄色液体
- 密度みつど: 1.107 g/mL at 25 °C(lit.)
- ゆうかいてん: −80 °C(lit.)
- ふってん: 117-119 °C(lit.)
- フラッシュポイント: 65 °F
- 屈折率: n20/D 1.442(lit.)
- PSA: 0.00000
- LogP: 2.24100
- ようかいせい: 使用できません
2,3-Dichlorobutane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-22-43
- セキュリティの説明: S16-S36/37
-
危険物標識:

- 包装カテゴリ:II
- 危険レベル:3
- リスク用語:R11
- ちょぞうじょうけん:かねんりょういき
- 包装グループ:II
- セキュリティ用語:3
- 包装等級:II
- 危険レベル:3
2,3-Dichlorobutane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM459580-250mg |
2,3-DICHLOROBUTANE |
7581-97-7 | 95%+ | 250mg |
$58 | 2023-02-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155309-25g |
2,3-Dichlorobutane |
7581-97-7 | 95%(mixture of cis and trans) | 25g |
¥3999.90 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1076808-5g |
2,3-DICHLOROBUTANE |
7581-97-7 | 95% | 5g |
$210 | 2025-02-24 | |
| Ambeed | A778462-5g |
2,3-Dichlorobutane |
7581-97-7 | 95% | 5g |
$528.0 | 2024-04-17 | |
| Ambeed | A778462-1g |
2,3-Dichlorobutane |
7581-97-7 | 95% | 1g |
$149.0 | 2024-04-17 | |
| Aaron | AR003G6L-1g |
2,3-Dichlorobutane |
7581-97-7 | 95% | 1g |
$159.00 | 2025-02-11 | |
| 1PlusChem | 1P003FY9-1g |
2,3-DICHLOROBUTANE |
7581-97-7 | 95% | 1g |
$233.00 | 2024-04-21 | |
| Aaron | AR003G6L-250mg |
2,3-Dichlorobutane |
7581-97-7 | 95% | 250mg |
$61.00 | 2025-02-11 | |
| Aaron | AR003G6L-100mg |
2,3-Dichlorobutane |
7581-97-7 | 95% | 100mg |
$27.00 | 2025-02-11 | |
| eNovation Chemicals LLC | Y1076808-100mg |
2,3-DICHLOROBUTANE |
7581-97-7 | 95% | 100mg |
$80 | 2025-02-24 |
2,3-Dichlorobutane 関連文献
-
1. Application of EXAFS spectroscopy to probe structural properties of solid inclusion compounds containing halogenoalkane guest molecules within the catena-[(1,2-diaminopropane)cadmium(II) tetra-μ-cyanonickelate(II)] host structureMatthew J. Jones,Kenneth D. M. Harris,Thomas Maschmeyer,John Meurig Thomas J. Chem. Soc. Faraday Trans. 1996 92 1043
-
2. Molecular polarisability: conformations of some polar substituted ethanesLawrence H. L. Chia,Eng Huang,Hsing-Hua Huang J. Chem. Soc. Perkin Trans. 2 1973 766
-
3. Ultrasonic relaxation and the barrier to internal rotation in some halogenated butanesP. J. D. Park,E. Wyn-Jones J. Chem. Soc. A 1969 646
-
P. J. D. Park,E. Wyn-Jones J. Chem. Soc. A 1969 422
-
5. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243
7581-97-7 (2,3-Dichlorobutane) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7581-97-7)2,3-Dichlorobutane

清らかである:99%
はかる:5g
価格 ($):475.0